molecular formula C16H19N5 B216104 N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

カタログ番号 B216104
分子量: 281.36 g/mol
InChIキー: WQZGWZDCCDBDIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, also known as CTQ, is a novel chemical compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. CTQ is a triazoloquinoxaline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

作用機序

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine exhibits its pharmacological effects by selectively inhibiting the P2X7 receptor. The P2X7 receptor is a member of the P2X family of purinergic receptors, which are activated by extracellular ATP. The activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to inhibit the activation of the P2X7 receptor by binding to the receptor's allosteric site, thereby preventing the influx of calcium ions and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit potent and selective inhibition of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has also been shown to exhibit anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. Additionally, N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit anxiolytic effects in animal models, which could potentially lead to the development of novel anxiolytic drugs.

実験室実験の利点と制限

One of the main advantages of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its potent and selective inhibition of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders. Additionally, N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to exhibit anti-inflammatory and anxiolytic effects, which could also be useful in the development of novel therapeutics. However, one of the main limitations of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is its relatively low solubility in water, which could make it difficult to use in certain experiments.

将来の方向性

There are several future directions for the study of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One of the main directions is the development of novel therapeutics for various neurological disorders based on the inhibition of the P2X7 receptor. Additionally, the anxiolytic and anti-inflammatory effects of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine could also be further studied for the development of novel therapeutics. Another future direction is the study of the structure-activity relationship of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine and its analogs, which could potentially lead to the development of more potent and selective P2X7 receptor inhibitors. Overall, the study of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has the potential to lead to the development of novel therapeutics for various neurological disorders.

合成法

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been synthesized using various methods, including the reaction of 2,3-dichloroquinoxaline with cyclohexylamine, followed by the reaction of the resulting intermediate with 1-methyl-1H-1,2,4-triazole-3-amine. Another method involves the reaction of 2,3-dichloroquinoxaline with cyclohexylamine and 1-methyl-1H-1,2,4-triazole-3-amine in the presence of sodium hydride. The yield of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine obtained using these methods is relatively high, and the purity of the compound can be increased using various purification techniques.

科学的研究の応用

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been studied extensively for its potential applications in various scientific research fields. One of the main applications of N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is in the field of neuroscience, where it has been shown to exhibit potent and selective inhibition of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including inflammation, pain, and neurodegeneration. N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to inhibit the activation of the P2X7 receptor, which could potentially lead to the development of novel therapeutics for various neurological disorders.

特性

製品名

N-cyclohexyl-1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

分子式

C16H19N5

分子量

281.36 g/mol

IUPAC名

N-cyclohexyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

InChI

InChI=1S/C16H19N5/c1-11-19-20-16-15(17-12-7-3-2-4-8-12)18-13-9-5-6-10-14(13)21(11)16/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,18)

InChIキー

WQZGWZDCCDBDIL-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCCC4

正規SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2NC4CCCCC4

溶解性

1.5 [ug/mL]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。